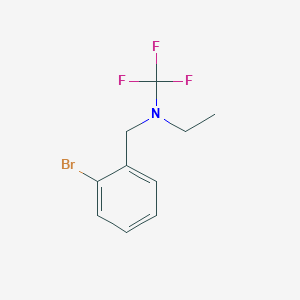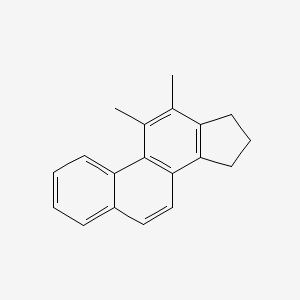
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H14 . This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- typically involves cyclization reactions starting from simpler aromatic compounds. One common method involves the cyclization of 1,2-cyclopentenophenanthrene derivatives under specific conditions . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, although its use is limited due to its potential toxicity.
Mécanisme D'action
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific context and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Similar in structure but with a methyl group at the 17th position.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Similar but with additional methyl groups at the 11th and 17th positions.
Uniqueness
Its distinct properties make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63020-69-9 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
11,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18/c1-12-13(2)19-16-7-4-3-6-14(16)10-11-18(19)17-9-5-8-15(12)17/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Clé InChI |
VIXOCBYDWNJXKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC3=CC=CC=C32)C4=C1CCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


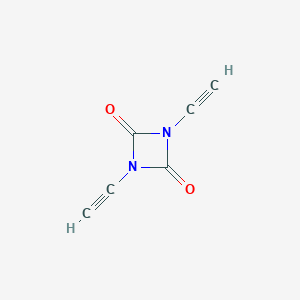
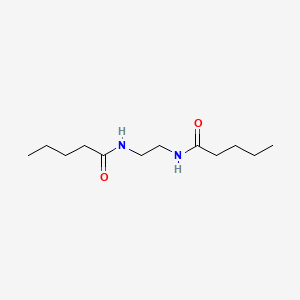
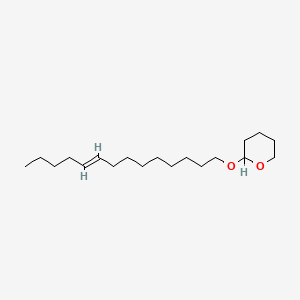
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
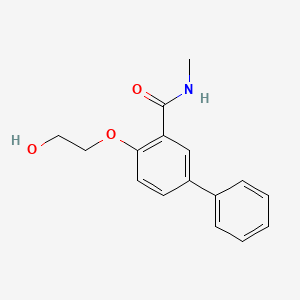
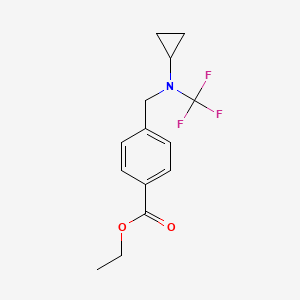
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)

![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
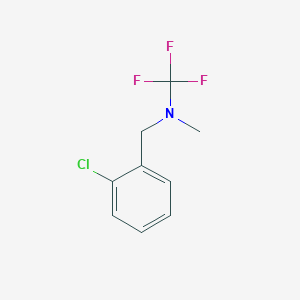
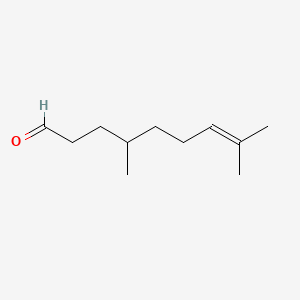
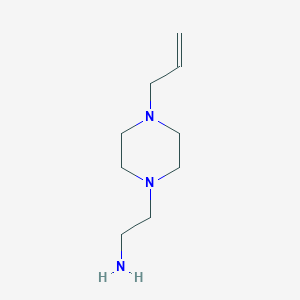
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
